molecular formula C11H9N3O3 B5576335 1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene

1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene

Cat. No.: B5576335
M. Wt: 231.21 g/mol
InChI Key: SFMXJKOCOJUINV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetracyclic framework with nitro and oxa functionalities, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene typically involves multi-step organic reactions. One common method includes the reaction of a diacyl-2,3,5,6-tetraoxypiperazine or tetraoxadiazaisowurtzitane derivative with a strong acid and a nitrate source. This exothermic reaction proceeds at a temperature above ambient temperature .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process optimization includes the careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The compound is typically produced in facilities equipped with advanced safety measures due to its potentially hazardous nature.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can lead to the formation of nitroso or nitrate compounds.

Scientific Research Applications

1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene has several applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.

Mechanism of Action

The mechanism of action of 1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, altering the oxidative state of biological molecules. Additionally, the compound’s unique structure allows it to fit into specific binding sites, modulating the activity of target proteins and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene is unique due to its specific tetracyclic structure and the presence of both nitro and oxa functionalities. This combination of features imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-nitro-13-oxa-8,10-diazatetracyclo[7.5.0.02,7.010,14]tetradeca-2,4,6,11-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-14(16)11-7-3-1-2-4-8(7)12-9(11)13-5-6-17-10(11)13/h1-6,9-10,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMXJKOCOJUINV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3(C(N2)N4C3OC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.